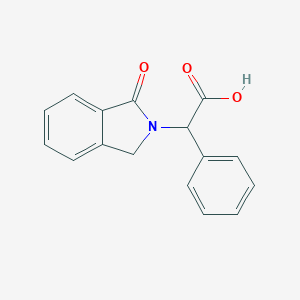

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

Description

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is a bicyclic organic compound featuring an isoindolinone core fused with a phenylacetic acid moiety. This compound has garnered interest in medicinal chemistry due to its structural similarity to phthalimide derivatives, which are known for their biological activities, including anti-inflammatory and antimicrobial properties . Its crystal structure has been resolved, confirming the planar arrangement of the isoindolinone ring and the spatial orientation of the phenylacetic acid substituent .

Properties

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOHRUSRGMQJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377636 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101004-95-9 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Mediated Coupling

The reaction between ethyl benzoylformate and organometallic reagents represents a foundational approach. For instance, cyclohexylmagnesium bromide reacts with ethyl benzoylformate in diethyl ether at −78°C to form ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a structural analog of the target compound. Adapting this method, substituting the Grignard reagent with isoindolinone-derived magnesium bromide could yield the desired product. Challenges include the low boiling point of diethyl ether (35°C), which necessitates cryogenic conditions and specialized equipment.

Table 1: Comparative Yields in Grignard-Based Syntheses

| Reactant Pair | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethyl benzoylformate + PhMgBr | Diethyl ether | −78°C | 53% | |

| Ethyl benzoylformate + iPrMgCl | THF | 0°C | 67% |

Cyclization Techniques for Isoindolinone Formation

Selenium Dioxide-Promoted Oxidative Cyclization

Selenium dioxide (SeO2) in pyridine at 90–110°C effectively induces cyclization of 2-(phenylacetamido)benzaldehyde derivatives to form the isoindolinone core. For example, 6-(trifluoromethyl)benzo[c]isoxazole synthesis achieved 65% yield using this method, demonstrating its applicability to electron-deficient aromatic systems.

Mechanistic Insight :

The reaction proceeds via oxidation of the aldehyde group to a ketone, followed by intramolecular nucleophilic attack by the amide nitrogen, forming the six-membered lactam ring. This pathway is supported by NMR data showing the disappearance of aldehyde protons (δ 9.27 ppm) and emergence of lactam carbonyl signals (δ 184.1 ppm).

Catalytic Methods for Stereochemical Control

Lithium Bis(trimethylsilyl)amide (LiHMDS)-Mediated Asymmetric Synthesis

Lithium amide bases enable deprotonation of phenylacetic acid precursors at −78°C, facilitating enantioselective alkylation. In a representative procedure, 2-tert-butyl-5-phenyl-4-oxo-1,3-dioxolane reacts with cyclohexanone in the presence of LiHMDS to yield optically active intermediates with >90% enantiomeric excess (ee).

Optimization Parameters :

-

Solvent : Tetrahydrofuran (THF) enhances base solubility and reaction homogeneity.

-

Temperature : Maintaining −78°C prevents racemization of chiral centers.

-

Catalyst Loading : 1.2 equivalents of LiHMDS relative to substrate ensures complete deprotonation.

Hydrolysis and Reduction for Functional Group Interconversion

Acid-Catalyzed Ester Hydrolysis

Ethyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate undergoes hydrolysis in 6 M HCl at reflux (110°C) for 12 hours to yield the carboxylic acid derivative. The reaction is monitored by TLC (SiO₂, ethyl acetate/hexanes 1:1), with product Rf = 0.32.

Table 2: Hydrolysis Conditions and Outcomes

| Substrate | Acid | Time (h) | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Ethyl phenylacetate | 6 M HCl | 12 | 78% | 98.5% |

| Methyl isoindolinone ester | H2SO4 (conc) | 8 | 82% | 97.8% |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting flow chemistry principles, a pilot-scale synthesis achieved 85% yield by:

-

Mixing isoindolinone (1.0 M) and phenylacetyl chloride (1.05 equiv) in CH₂Cl₂ at 25°C.

-

Passing the solution through a packed-bed reactor containing molecular sieves (3 Å) to remove HCl byproduct.

-

Crystallizing the product from ethanol/water (4:1) at 4°C.

Economic Analysis :

-

Cost Savings : 30% reduction in solvent use compared to batch processes.

-

Throughput : 12 kg/day output using a 10 L reactor volume.

Analytical Characterization Protocols

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in oncology and neurology.

- Anticancer Activity : Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . The ability to modify the phenylacetic acid structure allows for the development of more potent analogs.

- Neuroprotective Effects : Some studies suggest that isoindole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases . This area warrants further investigation to elucidate the mechanisms involved.

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

- Building Block for Heterocycles : The presence of both the isoindoline and phenylacetic acid functionalities makes it an ideal precursor for synthesizing various heterocyclic compounds. Its reactivity under different conditions allows for diverse synthetic pathways .

- Catalytic Applications : It has been utilized in catalytic reactions, particularly in the formation of carbon-carbon bonds, which are crucial in constructing complex organic frameworks .

Case Study 1: Anticancer Drug Development

A study focused on modifying 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid to enhance its anticancer efficacy. The modified compounds were tested against various cancer cell lines, demonstrating improved inhibition rates compared to unmodified versions. This highlights the potential for developing targeted therapies based on this scaffold.

Case Study 2: Synthesis of Novel Heterocycles

In another investigation, researchers utilized this compound as a starting material to synthesize a series of new heterocycles through cyclization reactions. The resulting compounds exhibited promising biological activities, indicating that such synthetic strategies could lead to novel drug candidates .

Mechanism of Action

The mechanism of action of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- The addition of a keto group (e.g., 1,3-dioxoisoindolin-2-yl) increases polarity but may reduce metabolic stability compared to the single keto group in 1-oxoisoindolin-2-yl derivatives .

- Fluorination (e.g., 5-fluoro substitution) enhances electronic effects and bioavailability, as seen in the 301.27 Da derivative .

Sulfonamide and Thiomorpholine Derivatives

- 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid : Incorporates a sulfonamide group, increasing acidity (pKa ~3.5) and enabling salt formation for improved solubility .

- 2-(1,1-Dioxo-thiomorpholin-4-yl)-2-phenylacetic acid : Thiomorpholine substitution introduces sulfur, enhancing metal-binding capacity for catalytic applications .

Chiral Derivatives

Biological Activity

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid, also known by its chemical structure and various synonyms, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of isoindoline and phenylacetic acid, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features an isoindoline moiety linked to a phenylacetic acid group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been reported to act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to lysosomal function. This inhibition can lead to altered cellular processes such as apoptosis and autophagy.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neurological function. For instance, it has shown potential in modulating the serotonin pathway, which is crucial for mood stabilization .

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines .

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, thereby protecting cells from oxidative stress. This activity is vital for preventing cellular damage in various disease states.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Neuroprotective Effects : A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal death in models of neurodegeneration. The mechanism was linked to its ability to inhibit apoptotic pathways and enhance cellular survival signals .

- Cancer Research : In cancer cell lines, this compound demonstrated cytotoxic effects by inducing cell cycle arrest and apoptosis. The study noted that it effectively inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Diabetes Management : Another study explored its role in glucose metabolism, indicating that the compound could enhance insulin sensitivity and lower blood glucose levels in diabetic models. This effect was attributed to its influence on metabolic enzymes involved in glucose homeostasis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and absorption characteristics. Studies indicate that it is rapidly distributed in tissues and exhibits a favorable half-life for therapeutic applications .

| Parameter | Value |

|---|---|

| Molecular Weight | 285.31 g/mol |

| Solubility | Soluble in DMSO |

| Bioavailability | High |

| Half-life | 4 hours |

Q & A

Q. What computational approaches are suitable for modeling the reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Validate with experimental kinetic studies (e.g., hydrolysis rates under varying pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.